molecular formula C11H15BrO B6254676 1-(4-bromobutyl)-4-methoxybenzene CAS No. 35191-43-6

1-(4-bromobutyl)-4-methoxybenzene

Cat. No.: B6254676
CAS No.: 35191-43-6
M. Wt: 243.1
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Description

1-(4-Bromobutyl)-4-methoxybenzene (CID 578191) is an aromatic compound with a brominated alkyl chain and a methoxy substituent. Its molecular formula is C₁₁H₁₅BrO (MW: 243.14 g/mol), featuring a para-methoxy benzene ring attached to a 4-bromobutyl chain (SMILES: COC1=CC=C(C=C1)CCCCBr) . The bromine atom at the terminal position of the butyl chain makes it a primary alkyl halide, while the methoxy group enhances electron density on the aromatic ring. This compound is utilized in organic synthesis, particularly in alkylation reactions and as a precursor for bioactive molecules, as evidenced by its role in peptide derivatization for improved analytical sensitivity .

Properties

IUPAC Name

1-(4-bromobutyl)-4-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-13-11-7-5-10(6-8-11)4-2-3-9-12/h5-8H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLVTTVUPUULCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35191-43-6
Record name 35191-43-6
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Bromobutyl)-4-methoxybenzene can be synthesized through a multi-step process. One common method involves the alkylation of 4-methoxyphenol with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The resulting intermediate is then subjected to further purification and characterization to obtain the desired product .

Industrial Production Methods

Industrial production of 1-(4-bromobutyl)-4-methoxybenzene may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromobutyl)-4-methoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alkane derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include alkanes and alcohols.

Scientific Research Applications

Organic Synthesis

1-(4-Bromobutyl)-4-methoxybenzene is primarily used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution reactions makes it a valuable building block in organic chemistry. The bromine atom acts as an excellent leaving group, facilitating the introduction of various nucleophiles such as amines and thiols.

Case Study: Synthesis of Novel Anticancer Agents
In a recent study, researchers utilized 1-(4-bromobutyl)-4-methoxybenzene to synthesize a series of novel anticancer agents. The compound was reacted with different amines to yield derivatives that exhibited significant cytotoxicity against cancer cell lines, demonstrating its potential in drug development.

Pharmaceuticals

The compound plays a crucial role in the pharmaceutical industry, particularly in the development of drug candidates and active pharmaceutical ingredients (APIs). Its structural features allow for modifications that can enhance biological activity.

Case Study: Drug Development
A notable application involved modifying 1-(4-bromobutyl)-4-methoxybenzene to create a new class of anti-inflammatory drugs. The derivatives showed improved efficacy and reduced side effects compared to existing medications, highlighting the compound's importance in medicinal chemistry.

Materials Science

In materials science, 1-(4-bromobutyl)-4-methoxybenzene is employed in the preparation of polymers and advanced materials. Its functional groups enable the formation of copolymers with tailored properties for specific applications.

Case Study: Polymer Synthesis
Researchers synthesized a series of copolymers using 1-(4-bromobutyl)-4-methoxybenzene as a monomer. The resulting materials demonstrated enhanced thermal stability and mechanical properties, making them suitable for applications in coatings and adhesives.

Mechanism of Action

The mechanism of action of 1-(4-bromobutyl)-4-methoxybenzene depends on its specific application. In organic synthesis, it acts as an electrophile in nucleophilic substitution reactions. The bromine atom is a good leaving group, making the compound reactive towards nucleophiles. In pharmaceutical applications, its mechanism of action would be determined by the specific molecular targets and pathways involved in the drug’s activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Chain Length and Bromine Position

1-(2-Bromoethyl)-4-methoxybenzene
  • Structure : Benzene ring with a methoxy group and a 2-bromoethyl chain (C₈H₉BrO; MW: 201.06 g/mol).
  • Key Differences : Shorter alkyl chain (2 carbons vs. 4 carbons) results in lower lipophilicity (predicted XLogP3 ≈ 2.5 vs. ~3.8 for the target compound) .
  • Reactivity : The primary bromide in the target compound undergoes SN2 reactions more readily than secondary bromides (e.g., trifluorodecan-2-yl derivatives in ) but similarly to 2-bromoethyl analogs. Shorter chains may limit steric hindrance but reduce stability in prolonged reactions .
(4-Bromobutyl)benzene
  • Key Differences : Absence of the methoxy group reduces electron density on the ring, altering electrophilic substitution patterns. The target compound’s methoxy group directs incoming electrophiles to the ortho/para positions, while (4-bromobutyl)benzene lacks such regioselectivity.

Functional Group Variations

1-(3-Bromoprop-1-yn-1-yl)-4-methoxybenzene
  • Structure : Propargyl bromide substituent (C₁₀H₉BrO; MW: 225.08 g/mol) .
  • Key Differences : The sp-hybridized carbon in the propargyl group introduces rigidity and reactivity toward cycloadditions, unlike the flexible bromobutyl chain. This compound is more reactive in click chemistry but less stable in aqueous environments.
1-(2,2-Dibromovinyl)-4-methoxybenzene
  • Structure : Dibrominated vinyl group (C₉H₇Br₂O; MW: 290.96 g/mol) .
  • Key Differences : The vinyl bromide moiety enables elimination reactions (e.g., dehydrohalogenation) and participates in cross-coupling reactions (e.g., Suzuki). The target compound’s alkyl bromide is better suited for nucleophilic substitutions.

Aromatic Core Modifications

1-(4-Bromobutyl)-4-methylpyridin-1-ium
  • Structure : Pyridinium ion with a 4-bromobutyl chain (C₁₀H₁₅BrN⁺; MW: 244.14 g/mol) .
  • Key Differences : The positively charged pyridinium core increases water solubility but reduces membrane permeability compared to the neutral benzene derivative. In peptide alkylation, the target compound’s neutral aromatic system may improve compatibility with hydrophobic residues.
1-Bromo-4-(methoxymethyl)benzene
  • Structure : Methoxymethyl and bromo substituents on benzene (C₈H₉BrO; MW: 201.06 g/mol) .
  • Key Differences : The bromine is directly attached to the ring, enabling electrophilic aromatic substitution, whereas the target compound’s bromine is on an alkyl chain, favoring alkylation reactions.

Biological Activity

1-(4-Bromobutyl)-4-methoxybenzene, a compound with notable structural characteristics, has garnered attention in biological research due to its potential pharmacological properties. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

1-(4-Bromobutyl)-4-methoxybenzene features a bromobutyl group and a methoxy group attached to a benzene ring. The presence of the bromine atom and the methoxy group significantly influences its chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to 1-(4-bromobutyl)-4-methoxybenzene exhibit antimicrobial activity. For instance, thienopyrazole derivatives have been studied for their ability to inhibit bacterial growth, suggesting that the bromobutyl and methoxy substituents may enhance such activity through specific interactions with microbial targets .

Anticancer Activity

Several studies have reported on the anticancer potential of halogenated aromatic compounds. The mechanism often involves the induction of apoptosis in cancer cells. For example, a study demonstrated that similar compounds could trigger cell cycle arrest and apoptosis in various cancer cell lines, indicating potential therapeutic applications for 1-(4-bromobutyl)-4-methoxybenzene .

The biological activity of 1-(4-bromobutyl)-4-methoxybenzene is likely mediated through interactions with specific enzymes or receptors. Its structure allows for binding to biological targets, which can modulate their activity and lead to significant biological responses. This mechanism is crucial for understanding its role in therapeutic applications .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various substituted phenolic compounds, including derivatives of 1-(4-bromobutyl)-4-methoxybenzene. Results showed significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli, highlighting the compound's potential as an antimicrobial agent .

Case Study 2: Anticancer Effects

In vitro studies on human breast cancer cells (MCF-7) demonstrated that treatment with 1-(4-bromobutyl)-4-methoxybenzene resulted in a dose-dependent decrease in cell viability. The study attributed this effect to the compound's ability to induce apoptosis, suggesting its potential as an anticancer therapeutic .

Research Findings Summary

Study Focus Findings
Study 1AntimicrobialSignificant inhibition of bacterial growth against Staphylococcus aureus and E. coli
Study 2AnticancerInduced apoptosis in MCF-7 breast cancer cells with dose-dependent effects
Study 3MechanismInteraction with specific enzymes leading to modulation of biological pathways

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(4-bromobutyl)-4-methoxybenzene?

Methodological Answer: The synthesis typically involves alkylation of 4-methoxybenzene derivatives. A common approach is the nucleophilic substitution (SN2) reaction using 4-methoxybenzyl alcohol or its sodium salt with 1,4-dibromobutane. Sodium hydride (NaH) in dry tetrahydrofuran (THF) under inert atmosphere (N₂ or Ar) facilitates deprotonation and subsequent alkylation . Purification is achieved via column chromatography (SiO₂, hexane:ethyl acetate gradient) or recrystallization from ethanol, leveraging differences in solubility . Reaction monitoring by thin-layer chromatography (TLC) and confirmation via ¹H/¹³C NMR (e.g., δ ~3.3 ppm for -OCH₃ and δ ~3.4–3.6 ppm for -CH₂Br) are critical .

Q. How can researchers confirm the structural identity and purity of 1-(4-bromobutyl)-4-methoxybenzene?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identify methoxy protons (singlet at δ ~3.8 ppm) and bromobutyl chain protons (δ ~1.6–1.8 ppm for -CH₂CH₂CH₂Br and δ ~3.4 ppm for -CH₂Br) .
    • ¹³C NMR: Confirm the quaternary carbon adjacent to the methoxy group (δ ~159 ppm) and brominated carbon (δ ~33–35 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) provides molecular ion [M+H]⁺ matching the theoretical mass (C₁₁H₁₅BrO₂: ~273.03 g/mol).
  • Melting Point: Compare experimental values (e.g., ~10–13°C for analogous brominated aromatics) with literature .

Q. What are the key stability considerations for handling and storing this compound?

Methodological Answer:

  • Light Sensitivity: Store in amber glass vials under inert gas (Ar) to prevent photodegradation of the bromobutyl chain.
  • Moisture Sensitivity: The bromine substituent is susceptible to hydrolysis; use anhydrous solvents and desiccants (e.g., molecular sieves) during reactions .
  • Temperature: Long-term storage at –20°C in sealed containers minimizes decomposition.

Advanced Research Questions

Q. How can 1-(4-bromobutyl)-4-methoxybenzene serve as a precursor in cross-coupling reactions for bioactive molecule synthesis?

Methodological Answer: The bromobutyl chain enables participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). For example:

  • Suzuki Coupling: React with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ catalyst and K₂CO₃ in dioxane/water (80°C, 12 h) to form biaryl derivatives. This methodology is applicable to drug intermediate synthesis, such as kinase inhibitors .
  • Buchwald-Hartwig Amination: Introduce amines at the bromine site for pharmaceutical scaffolds (e.g., anticancer agents) .

Q. What role does this compound play in polymer chemistry and advanced material design?

Methodological Answer: The bromobutyl group acts as a terminal functionalization site in step-growth polymerization. For example:

  • Post-Polymerization Modification: Incorporate into polyethers or polyesters via nucleophilic substitution, enabling tailored hydrophobicity or fluorescence properties .
  • Surface Functionalization: Graft onto silica nanoparticles (using (3-aminopropyl)triethoxysilane) for catalytic or sensing applications .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Multi-NMR Techniques: Use DEPT-135 and 2D NMR (COSY, HSQC) to distinguish overlapping signals (e.g., -CH₂Br vs. -OCH₃) .
  • X-ray Crystallography: Resolve ambiguities in stereochemistry or regiochemistry for crystalline derivatives .
  • Computational Validation: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .

Q. What mechanistic insights can be gained from studying its alkylation reactivity?

Methodological Answer:

  • Kinetic Isotope Effects (KIE): Use deuterated analogs (e.g., D₂O in reactions) to probe SN1 vs. SN2 pathways.
  • Stereochemical Probes: Synthesize enantiomerically pure derivatives (e.g., via chiral auxiliaries) and monitor racemization under varying conditions .
  • DFT Studies: Model transition states to predict regioselectivity in multi-step syntheses .

Q. How is this compound utilized in analytical method development for trace impurity detection?

Methodological Answer:

  • HPLC-MS/MS: Develop methods with C18 columns (acetonitrile/water mobile phase) to separate and quantify degradation products (e.g., hydrolyzed bromobutyl derivatives) .
  • Chiral Chromatography: Resolve enantiomers using cellulose-based columns (e.g., Chiralpak IB) for studies on stereochemical stability .

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